Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate” is a chemical compound with the molecular formula C14H10N2O3S2 . It belongs to the class of compounds known as thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “this compound”, has been a subject of research for many years . A common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial Activity
Several studies have shown that compounds structurally related to Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate possess significant antimicrobial properties. For example, derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have been identified as potent and selective agents against the gastric pathogen Helicobacter pylori, displaying low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. These findings suggest a potential for use in treating infections caused by H. pylori, a major factor in gastritis, peptic ulcer disease, and gastric cancer (Carcanague et al., 2002). Furthermore, other related compounds have exhibited high degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, comparable to that of established antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).
Inhibition of Gastric Acid Secretion
Substituted benzimidazoles, closely related to the chemical structure of interest, have been shown to inhibit gastric acid secretion by blocking the (H+ + K+) ATPase enzyme. This mechanism of action suggests their potential as a highly selective means of suppressing the acid secretory process in conditions like gastroesophageal reflux disease and peptic ulcer disease. The specific compound H 149/94, a substituted benzimidazole, directly inhibits the (H+ + K+) ATPase isolated from pig and human gastric mucosa, which could explain its efficacy in vitro and in vivo (Fellenius et al., 1981).
Role in Metabolism and Drug Action
Compounds with similar structural features to this compound have been investigated for their role in the metabolism of other drugs. For instance, albendazole (ABZ), a broad-spectrum anthelmintic, undergoes metabolism where enzymes such as cytochrome P450 and flavin-containing monoxygenases contribute to the formation of its active metabolites. This understanding of ABZ's metabolism in humans aids in optimizing its use for treating helmintic infections (Rawden et al., 2000).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been associated with anti-inflammatory activity .
Mode of Action
Related thiazole compounds have been shown to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Related thiazole compounds have been tested for their in vitro analgesic and anti-inflammatory activities using acetic acid-induced writhing .
Result of Action
Related thiazole compounds have shown significant analgesic and anti-inflammatory activities .
Properties
IUPAC Name |
methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-13(18)9-4-2-3-5-11(9)21-12-10(8-17)16-6-7-20-14(16)15-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBVZRLXCGXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.